molecular formula C16H16N4O3S B2745295 N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 902255-00-9

N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No.: B2745295
CAS No.: 902255-00-9
M. Wt: 344.39
InChI Key: IQJGTWMAOJMOTG-UHFFFAOYSA-N
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Description

N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Scientific Research Applications

N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with indoline derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The pathways involved may include those related to DNA replication, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indoline derivatives: Compounds with an indoline moiety also show similar pharmacological properties.

Uniqueness

What sets N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity towards certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(4-acetyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-4-9-19-13-8-6-5-7-12(13)16(14(19)23)20(11(3)22)18-15(24-16)17-10(2)21/h4-8H,1,9H2,2-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJGTWMAOJMOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC=C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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